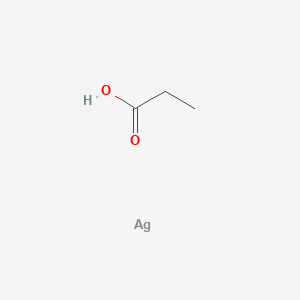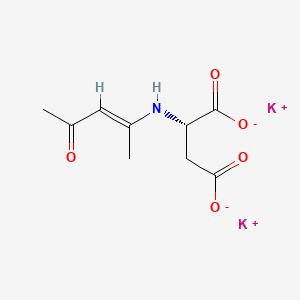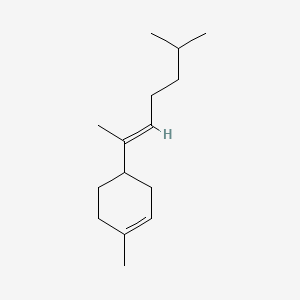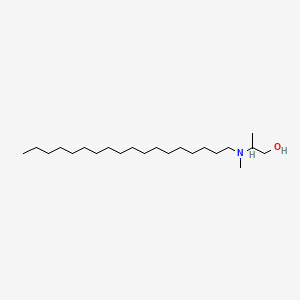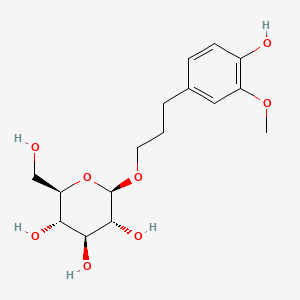
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: is a glycoside compound known for its diverse biological activities. It is a derivative of phenylpropanoid glycosides, which are commonly found in various plants. This compound is characterized by the presence of a glucose molecule (glucopyranoside) attached to a phenylpropanoid moiety, specifically 3-(4-hydroxy-3-methoxyphenyl)propyl.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- typically involves the glycosylation of the phenylpropanoid moiety. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl halide) reacts with an alcohol (the phenylpropanoid moiety) in the presence of a catalyst like silver carbonate or silver oxide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of glucose from a donor molecule (such as UDP-glucose) to the phenylpropanoid acceptor. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the phenylpropanoid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced phenylpropanoid derivatives.
Substitution: Esterified or etherified glucopyranosides.
科学的研究の応用
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:
Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: Utilized in the formulation of natural products and nutraceuticals.
作用機序
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.
類似化合物との比較
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: can be compared with other phenylpropanoid glycosides such as:
Syringin: Similar structure but with a different glycosylation pattern.
Coniferin: Contains a coniferyl alcohol moiety instead of the 3-(4-hydroxy-3-methoxyphenyl)propyl group.
Salicin: A simpler structure with a salicyl alcohol moiety.
The uniqueness of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- lies in its specific phenylpropanoid structure, which imparts distinct biological activities and potential therapeutic benefits.
特性
CAS番号 |
64181-82-4 |
|---|---|
分子式 |
C16H24O8 |
分子量 |
344.36 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
InChIキー |
SWDZHHGZCMGPOV-IBEHDNSVSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


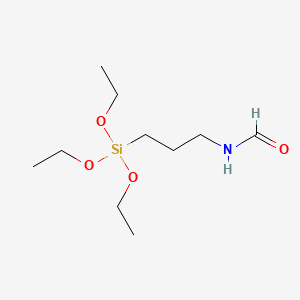
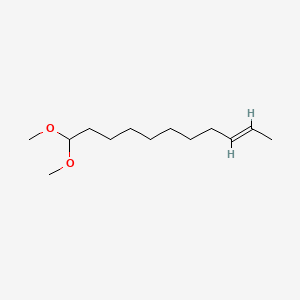
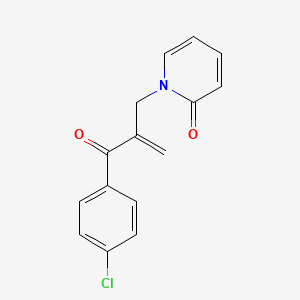
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

